molecular formula C6H12ClNO3 B3380317 Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride CAS No. 1895054-23-5

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride

Cat. No.: B3380317
CAS No.: 1895054-23-5
M. Wt: 181.62
InChI Key: XULKWHOQLUWGML-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. One common method includes the esterification of 3-hydroxypyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride
  • Ethyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride is unique due to its specific hydroxyl and ester group positioning, which imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 3-hydroxypyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULKWHOQLUWGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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